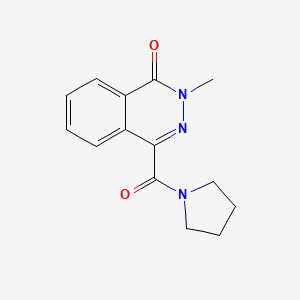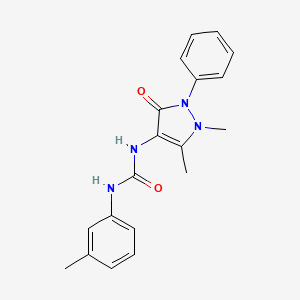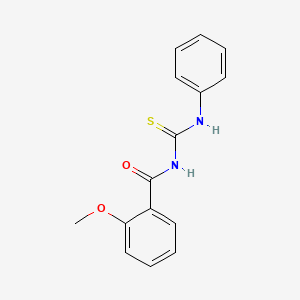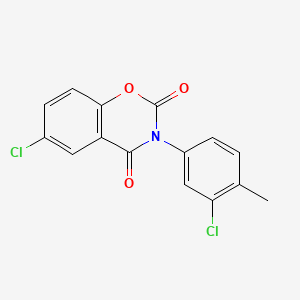![molecular formula C19H23BrN2O3 B5730627 (3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)
(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine, also known as BOB-MORPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological tool. It is a selective agonist for the serotonin 2C receptor, which is a G protein-coupled receptor that plays a crucial role in regulating mood, appetite, and anxiety.
Mecanismo De Acción
(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine acts as a selective agonist for the serotonin 2C receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When (3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine binds to the serotonin 2C receptor, it activates the receptor and triggers a cascade of intracellular signaling pathways. This results in the modulation of various physiological and biochemical processes that are regulated by the serotonin 2C receptor.
Biochemical and physiological effects:
(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine has been shown to have various biochemical and physiological effects. It has been found to decrease food intake and body weight in animal studies, which suggests that it may have potential applications in the treatment of obesity. (3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine has also been shown to have anxiolytic effects in animal models, which suggests that it may have potential applications in the treatment of anxiety disorders. Additionally, (3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine has been shown to have anti-addictive effects in animal models, which suggests that it may have potential applications in the treatment of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine in lab experiments is its selectivity for the serotonin 2C receptor. This allows for more precise and specific studies on the physiological and biochemical effects of this receptor. Additionally, (3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine has a high affinity for the serotonin 2C receptor, which allows for lower doses to be used in experiments. However, one of the limitations of using (3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of (3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine. One potential direction is to investigate its potential applications in the treatment of obesity and anxiety disorders. Additionally, further studies could be conducted to investigate its anti-addictive effects and potential applications in the treatment of drug addiction. Another potential direction is to investigate the effects of (3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine on other physiological and biochemical processes that are regulated by the serotonin 2C receptor. Overall, (3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine has significant potential as a pharmacological tool and warrants further investigation in various areas of scientific research.
Métodos De Síntesis
The synthesis of (3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 4-(4-morpholinyl)aniline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography to obtain pure (3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine.
Aplicaciones Científicas De Investigación
(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine has been extensively studied for its potential applications in pharmacology research. It is a selective agonist for the serotonin 2C receptor, which makes it a valuable tool for studying the physiological and biochemical effects of this receptor. It has been used in various studies to investigate the role of the serotonin 2C receptor in regulating mood, appetite, and anxiety. (3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine has also been used to study the effects of serotonin 2C receptor agonists on drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-morpholin-4-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3/c1-23-18-12-14(11-17(20)19(18)24-2)13-21-15-3-5-16(6-4-15)22-7-9-25-10-8-22/h3-6,11-12,21H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEVNMFKGPINRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)N3CCOCC3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5730548.png)



![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)

![N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)

![N-(2,3-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5730614.png)




![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)